![molecular formula C15H11ClF3NO2 B5758870 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is an organic compound that features both a chlorophenyl and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-chloroaniline with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]ethanamide
Uniqueness
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both a chlorophenyl and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-6-4-10(5-7-11)8-14(21)20-12-2-1-3-13(9-12)22-15(17,18)19/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQPJCMFILAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)
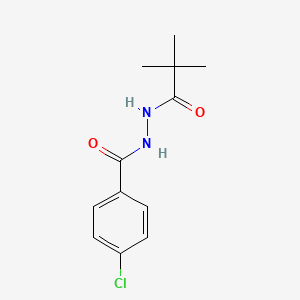
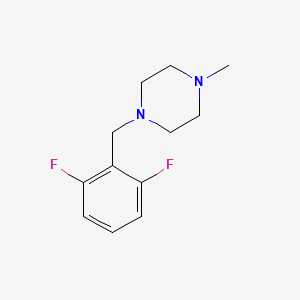
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
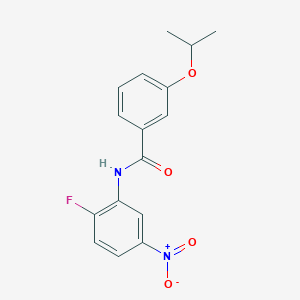
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
amino]ethanol](/img/structure/B5758822.png)
![N-[(2,5-difluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5758832.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
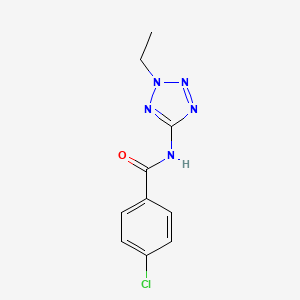
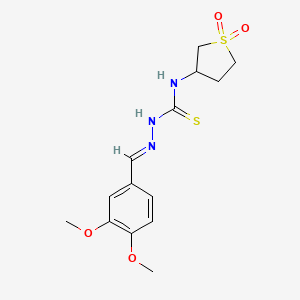
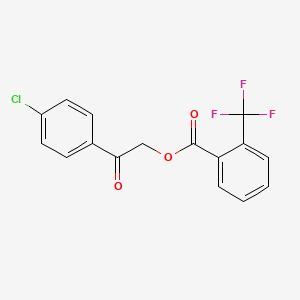
![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
